2-Amino-1-(pyridin-3-yl)ethanone hydrochloride
CAS No.: 93103-00-5
VCID: VC3742013
Molecular Formula: C7H9ClN2O
Molecular Weight: 172.61 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-Amino-1-(pyridin-3-yl)ethanone hydrochloride is a chemical compound with the CAS number 93103-00-5. It is a derivative of pyridine, specifically featuring an amino group attached to an ethanone moiety linked to a pyridine ring at the 3-position. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential biological activities. 4.1. Pharmaceutical Applications2-Amino-1-(pyridin-3-yl)ethanone hydrochloride and related compounds have been explored for their potential as modulators of various biological targets. For instance, aminopyridine derivatives have been studied as inhibitors of TAM family kinases, which are involved in immune responses and cancer progression . While specific research on this compound is limited, its structural similarity to other bioactive molecules suggests potential applications in drug development. 4.2. Biological ActivitiesAlthough direct biological activity data for 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride is scarce, compounds with similar structures have shown promise in modulating chemesthetic sensations and as kinase inhibitors . The presence of a pyridine ring and an amino group could contribute to interactions with biological targets, such as enzymes or receptors. Safety and HandlingInformation on the safety and handling of 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride is limited. Generally, compounds containing hydrochloride salts can be hygroscopic and require careful storage to prevent moisture absorption. Handling should follow standard laboratory safety protocols, including the use of protective equipment and ventilation. |
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CAS No. | 93103-00-5 |
Product Name | 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride |
Molecular Formula | C7H9ClN2O |
Molecular Weight | 172.61 g/mol |
IUPAC Name | 2-amino-1-pyridin-3-ylethanone;hydrochloride |
Standard InChI | InChI=1S/C7H8N2O.ClH/c8-4-7(10)6-2-1-3-9-5-6;/h1-3,5H,4,8H2;1H |
Standard InChIKey | NZRHWLYBXKDQFN-UHFFFAOYSA-N |
SMILES | C1=CC(=CN=C1)C(=O)CN.Cl |
Canonical SMILES | C1=CC(=CN=C1)C(=O)CN.Cl |
Sequence | G |
PubChem Compound | 13290679 |
Last Modified | Jul 22 2023 |
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